4-Methoxy-3-[(2-phenylethyl)sulfamoyl]benzoic acid
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Overview
Description
4-Methoxy-3-[(2-phenylethyl)sulfamoyl]benzoic acid is a methoxybenzoic acid derivative. This compound is characterized by the presence of a methoxy group, a phenylethyl group, and a sulfamoyl group attached to a benzoic acid core. It has a molecular formula of C16H17NO5S and a molecular weight of 335.37 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[(2-phenylethyl)sulfamoyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzoic acid, 2-phenylethylamine, and sulfamoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to neutralize the hydrochloric acid generated during the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-[(2-phenylethyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfamoyl group can be reduced to form an amine.
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-methoxy-3-[(2-phenylethyl)sulfamoyl]benzaldehyde or this compound.
Reduction: Formation of 4-methoxy-3-[(2-phenylethyl)amino]benzoic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Methoxy-3-[(2-phenylethyl)sulfamoyl]benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[(2-phenylethyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenylethyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid: Lacks the phenylethyl and sulfamoyl groups, resulting in different chemical and biological properties.
3-[(2-Phenylethyl)sulfamoyl]benzoic acid: Lacks the methoxy group, which can affect its reactivity and interactions.
4-Methoxy-3-[(2-phenylethyl)amino]benzoic acid: Contains an amino group instead of a sulfamoyl group, leading to different chemical behavior.
Uniqueness
4-Methoxy-3-[(2-phenylethyl)sulfamoyl]benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxy, phenylethyl, and sulfamoyl groups allows for diverse interactions and applications in various fields of research.
Properties
IUPAC Name |
4-methoxy-3-(2-phenylethylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-22-14-8-7-13(16(18)19)11-15(14)23(20,21)17-10-9-12-5-3-2-4-6-12/h2-8,11,17H,9-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPWYMRKNHIOOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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